3-(Methylamino)isonicotinonitrile
Description
3-(Methylamino)isonicotinonitrile is a pyridine derivative featuring a cyano group at the 4-position, a methylamino substituent at the 3-position, and a hydrogen atom at the 2-position of the pyridine ring. This compound is of significant interest in medicinal chemistry due to its structural versatility, which allows for interactions with biological targets such as kinases and receptors. It serves as a key intermediate in synthesizing bioactive molecules, particularly in oncology and neurology drug development .
Properties
Molecular Formula |
C7H7N3 |
|---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
3-(methylamino)pyridine-4-carbonitrile |
InChI |
InChI=1S/C7H7N3/c1-9-7-5-10-3-2-6(7)4-8/h2-3,5,9H,1H3 |
InChI Key |
WYCGMXZTJJPJIL-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CN=C1)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylamino)isonicotinonitrile typically involves the reaction of isonicotinonitrile with methylamine. One common method is the direct reductive N-methylation of nitro compounds, which is a straightforward approach compared to conventional N-methylation of amines . This method avoids the need for pre-preparation of NH-free amines, significantly shortening the separation and purification steps.
Industrial Production Methods
Industrial production of this compound can be achieved through the ammoxidation of 3-methylpyridine. This process involves the reaction of 3-methylpyridine with ammonia and oxygen to produce the desired nitrile compound .
Chemical Reactions Analysis
Types of Reactions
3-(Methylamino)isonicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The nitrile group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve moderate temperatures and pressures to ensure efficient conversion.
Major Products Formed
The major products formed from these reactions include oxides, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(Methylamino)isonicotinonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism by which 3-(Methylamino)isonicotinonitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are still under investigation, but they are believed to include enzyme inhibition and receptor modulation .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects: The cyano group in this compound stabilizes the pyridine ring via electron-withdrawing effects, similar to 2-((3-cyanophenyl)amino)isonicotinonitrile .
- Solubility: The morpholine-containing analog (246.31 g/mol) exhibits superior aqueous solubility compared to this compound due to its hydrophilic morpholine moiety, making it preferable for central nervous system (CNS) drug candidates .
- Synthetic Utility: Methyl 3-aminoisonicotinate (166.15 g/mol) is often used as a precursor for antimycobacterial agents, whereas this compound is more commonly leveraged in kinase inhibitor synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
